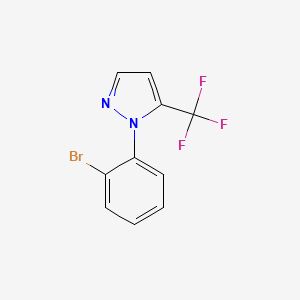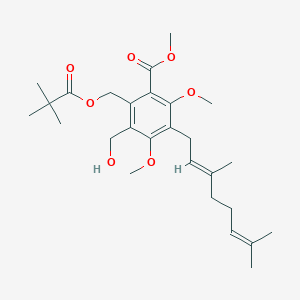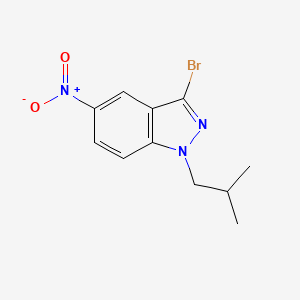
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid is a synthetic organic compound with the molecular formula C17H13FN2O2. . This compound is characterized by the presence of a quinoline ring substituted with a fluorine atom and a methyl group, as well as an amino group attached to a benzoic acid moiety.
Métodos De Preparación
The synthesis of 4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aniline derivative and undergoing cyclization reactions.
Introduction of Fluorine and Methyl Groups: Fluorine and methyl groups are introduced into the quinoline ring through electrophilic substitution reactions.
Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety is synthesized separately and then coupled with the quinoline derivative through amide bond formation.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard for pharmaceutical testing and quality control.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anti-cancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparación Con Compuestos Similares
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid can be compared with other similar compounds, such as:
4-((7-Trifluoromethylquinolin-4-yl)amino)benzoic acid: This compound has a trifluoromethyl group instead of a fluorine atom, which may result in different biological activities and chemical properties.
4-((5-Chloro-8-methylquinolin-4-yl)amino)benzoic acid: The presence of a chlorine atom instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzamide: This compound has an amide group instead of a carboxylic acid group, which can influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups on the quinoline ring, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H13FN2O2 |
|---|---|
Peso molecular |
296.29 g/mol |
Nombre IUPAC |
4-[(5-fluoro-8-methylquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H13FN2O2/c1-10-2-7-13(18)15-14(8-9-19-16(10)15)20-12-5-3-11(4-6-12)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
Clave InChI |
RGQWCSZRTABHBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)F)C(=CC=N2)NC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11833837.png)

![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)





![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)


